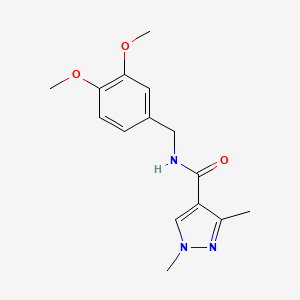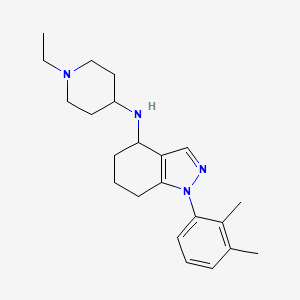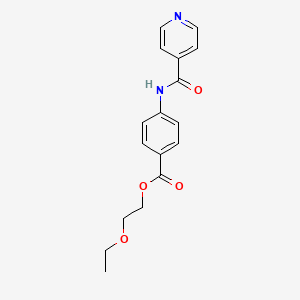![molecular formula C18H33N3O6 B6137844 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B6137844.png)
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-836,339 and is a selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are found in the immune system and have been implicated in various diseases, including inflammation and cancer.
Wirkmechanismus
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate works by activating CB2 receptors in the immune system. This activation leads to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This results in a reduction in inflammation and associated symptoms.
Biochemical and Physiological Effects:
Studies have shown that 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate has a variety of biochemical and physiological effects. These include a reduction in inflammation, a decrease in pain perception, and an improvement in motor function in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate in lab experiments is its selectivity for CB2 receptors. This allows for more targeted research and reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other CB2 agonists.
Zukünftige Richtungen
There are several future directions for research on 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate. These include further studies on its anti-inflammatory effects, as well as its potential applications in the treatment of various diseases, including cancer. Additionally, research could focus on improving the potency of this compound and developing more selective CB2 agonists.
Synthesemethoden
The synthesis of 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate involves several steps. The starting material is isobutylamine, which is reacted with 4-morpholineethanol to form the intermediate 1-isobutyl-N-[2-(4-morpholinyl)ethyl]piperidine-4-carboxamide. This intermediate is then reacted with oxalic acid to form the oxalate salt of the final product.
Wissenschaftliche Forschungsanwendungen
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate has been studied extensively for its potential applications in various fields. One of the main areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of various diseases, including arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2.C2H2O4/c1-14(2)13-19-6-3-15(4-7-19)16(20)17-5-8-18-9-11-21-12-10-18;3-1(4)2(5)6/h14-15H,3-13H2,1-2H3,(H,17,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMHQNKARKPLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)NCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6137777.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B6137799.png)
![7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B6137806.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6137809.png)
![2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6137816.png)
![methyl 4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6137821.png)
![1-(2-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6137829.png)
![5-[(4-acetylphenoxy)methyl]-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6137836.png)
